molecular formula C8H13NO3 B13263694 Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

Cat. No.: B13263694
M. Wt: 171.19 g/mol
InChI Key: OXSKPIQFWAHWOB-UHFFFAOYSA-N
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Description

Methyl 6-oxa-2-azaspiro[34]octane-3-carboxylate is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in functional groups and specific applications.

    Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate:

Uniqueness

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.

Biological Activity

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and case studies, highlighting its significance in drug development.

Structural Characteristics

This compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is C9H13NO3C_9H_{13}NO_3, and it serves as an important intermediate in organic synthesis, particularly for complex heterocyclic compounds. The structural uniqueness contributes to its varied chemical reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound interacts with multiple biological targets, particularly enzymes involved in metabolic pathways. Its mechanism of action may involve binding interactions that alter enzyme activity or influence critical signaling pathways within cells .

Key Findings

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes linked to various disease processes, suggesting its potential as a lead compound for drug development .
  • Pharmacokinetic Properties : The compound exhibits favorable pharmacokinetic properties, including solubility and stability under various conditions, which are crucial for therapeutic applications .
  • Therapeutic Applications : Due to its ability to modulate biological pathways, it has been investigated for potential uses in treating conditions such as cancer and metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound Name Structural Features Uniqueness
6-Azaspiro[3.4]octane-8-carboxylic acidSimilar spirocyclic structureDifferent carboxylic acid functional group
Methyl 6-azaspiro[3.4]octane hydrochlorideHydrochloride salt formDifferent ionization state
2-Oxa-6-azaspiro[3.4]octaneVariation in the position of oxygenDistinct spatial arrangement
6-Azaspiro[2.5]octane hydrochlorideDifferent ring sizeUnique ring configuration

This table illustrates how this compound stands out due to its specific structural features that confer distinct chemical reactivity and potential biological activity compared to these similar compounds .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with a specific enzyme involved in metabolic regulation. The findings indicated that the compound significantly inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, researchers administered this compound to animal models to assess its efficacy in reducing tumor growth. The results demonstrated a notable reduction in tumor size compared to control groups, highlighting its potential application in oncology .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-8(4-9-6)2-3-12-5-8/h6,9H,2-5H2,1H3

InChI Key

OXSKPIQFWAHWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCOC2)CN1

Origin of Product

United States

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